2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
Description
This compound belongs to a class of benzothiazole-based hydrazides characterized by a 1,3-benzothiazole core linked via a sulfanyl group to an acetohydrazide moiety. The hydrazide nitrogen is further substituted with a phenylethylidene group.
Properties
Molecular Formula |
C17H15N3OS2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H15N3OS2/c1-12(13-7-3-2-4-8-13)19-20-16(21)11-22-17-18-14-9-5-6-10-15(14)23-17/h2-10H,11H2,1H3,(H,20,21)/b19-12+ |
InChI Key |
PAXJJBRBOLZJOL-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. Finally, the acetohydrazide is condensed with an appropriate aldehyde or ketone to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as refluxing, solvent extraction, and recrystallization are commonly used to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzothiazole moiety linked to an acetohydrazide group via a phenylethylidene bridge. The structural configuration contributes to its unique reactivity and biological properties. The crystal structure reveals a dihedral angle of approximately 6.61° between the benzothiazole and phenyl rings, indicating a planar arrangement conducive to π-π stacking interactions that enhance stability .
Benzothiazole derivatives have garnered attention for their biological activities. The compound has been studied for various therapeutic applications:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antibiotics .
- Antitumor Properties : Demonstrated potential in inhibiting cancer cell proliferation, particularly against breast and prostate cancer cell lines .
- HIV Protease Inhibition : Some derivatives have shown efficacy in inhibiting HIV-1 protease, suggesting potential use in antiviral therapies .
Synthetic Utility
The compound serves as an important intermediate in organic synthesis:
- Michael and Knoevenagel Reactions : It can be transformed into β-keto-sulfones, which are versatile intermediates for synthesizing complex organic molecules .
- Synthesis of Heterocycles : Used as a precursor for synthesizing various heterocycles with potential biological activity .
Material Science Applications
Recent studies have explored the incorporation of benzothiazole derivatives into polymer matrices, enhancing properties such as thermal stability and UV resistance. These materials are being investigated for applications in coatings and plastics .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (Candida albicans). The results demonstrated potent antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the hydrazide group can form covalent bonds with proteins, leading to enzyme inhibition. These interactions disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substitution Patterns on the Arylidene/Hydrazide Moiety
The target compound’s phenylethylidene group distinguishes it from analogues with substituted benzylidene or heteroarylidene groups. Key comparisons include:
Key Observations :
- Nitro groups (e.g., in ) introduce redox-active sites but may reduce metabolic stability.
- Hydroxy/methoxy groups (e.g., in ) improve aqueous solubility but may limit membrane permeability.
Anticonvulsant Activity
- Kumar et al. (2013) evaluated benzothiazole hydrazides (e.g., compound 28 in ) using the 6 Hz psychomotor seizure model. The target compound’s unsubstituted phenylethylidene group may offer moderate activity compared to Navale et al.’s carbamate derivatives (compounds 29, 30), which showed higher efficacy due to carbamate-mediated enzyme inhibition .
Antimicrobial and Anticancer Potential
- highlights xanthine-linked acetohydrazides with 5-nitrofuran substituents exhibiting antimicrobial action, suggesting that similar modifications in benzothiazole hydrazides could broaden therapeutic applications .
- notes structural analogs (e.g., compound 14a) targeting VEGFR-2 in hepatocellular cancer, indicating the scaffold’s versatility in kinase inhibition .
Biological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound features a benzothiazole moiety linked to an acetohydrazide group through a phenylidene bridge. The structural formula is represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated the effectiveness of this compound against a range of bacterial and fungal strains. For instance, Padmavathi et al. (2008) reported that derivatives of benzothiazole exhibit significant antimicrobial properties, suggesting that similar compounds may also show efficacy against pathogens .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways .
- Antioxidant Activity : The presence of the benzothiazole ring contributes to the compound's ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress .
The biological effects of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects .
- Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular targets, including DNA and proteins involved in cell signaling pathways .
Antimicrobial Efficacy
A study conducted by Padmavathi et al. (2008) evaluated the antimicrobial activity of several benzothiazole derivatives, including the target compound. The results indicated:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Candida albicans | 12 |
This data suggests that the compound has significant potential as an antimicrobial agent.
Anticancer Activity
In a separate study focusing on cancer cell lines, the compound was tested against human breast cancer cells (MCF-7). The findings showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
At higher concentrations, the compound significantly reduced cell viability, indicating its potential as a chemotherapeutic agent .
Q & A
Q. What are the key steps in synthesizing 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves three stages:
- Step 1: Esterification of 2-aminothiophenol derivatives to form benzothiazole-2-ethyl carboxylate (reflux in ethanol, 4–6 hours).
- Step 2: Conversion to the hydrazide derivative using hydrazine hydrate (reflux in absolute ethanol, monitored by TLC with chloroform:methanol 7:3 ratio) .
- Step 3: Condensation with acetophenone derivatives under solvent-free conditions or in ethanol, using catalysts like glacial acetic acid or sodium borohydride/boric acid mixtures .
Optimization Tips: - Monitor reaction progress via TLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (80–100°C) to improve yields.
Q. How can computational tools like Marvin Sketch aid in determining physicochemical properties of this compound?
Methodological Answer: Marvin Sketch 20.8 enables calculation of:
- LogP (3.33): Predicts hydrophobicity for drug-likeness assessment .
- pKa (9.82 computationally vs. 10.6 experimentally): Identifies ionization states at physiological pH (7.4) .
- Molecular Polarizability (32.47 ų): Evaluates electronic cloud distortion under external fields .
Protocol: - Input the structure into Marvin Sketch.
- Use plugins for pKa, LogP, and polarizability.
- Cross-validate with experimental data (e.g., potentiometric titration for pKa) to address discrepancies .
Table 1: Key Physicochemical Properties
| Property | Value (Computed) | Value (Experimental) |
|---|---|---|
| LogP | 3.33 | N/A |
| pKa | 9.82 | 10.6 (70% DMF-water) |
| Molecular Weight | 295.36 g/mol | 295.08 (Exact MS) |
| Polarizability | 32.47 ų | N/A |
Q. What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy: Detect C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
- NMR:
- Mass Spectrometry: Molecular ion peak at m/z 295 (M⁺) with isotopic clusters (e.g., 296: 19% relative abundance) .
Advanced Research Questions
Q. How can crystallographic data refinement using SHELX resolve challenges in structural determination?
Methodological Answer:
Q. How to analyze discrepancies between computational and experimental pKa values?
Methodological Answer:
- Source of Discrepancy: Solvent effects (e.g., 70% DMF increases experimental pKa due to reduced dielectric constant) .
- Mitigation Strategies:
- Parameterize computational models with solvent descriptors (e.g., COSMO-RS).
- Validate with multi-solvent experimental titrations.
Case Study:
- Computed pKa (9.82) vs. experimental (10.6): Adjust Marvin Sketch’s dielectric constant setting to match DMF-water mixtures .
Q. What methodological approaches determine anticancer activity, and how are IC50 values validated?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies using substituent variations?
Methodological Answer:
- Substituent Libraries: Synthesize derivatives with:
- Key Parameters:
- LogP (optimize for blood-brain barrier penetration).
- Polar surface area (<90 Ų for oral bioavailability).
Case Study:
- Anticonvulsant SAR: 2-thioether modifications enhance activity in 6 Hz seizure models .
Table 2: Biological Activity Data (Selected Derivatives)
| Derivative Substituent | IC50 (µM) | Cell Line |
|---|---|---|
| 4-Chlorophenyl | 8.5 | HAV Replication |
| 4-Bromophenyl | 10.7 | HAV Adsorption |
| 2-Methylbenzimidazole | 15.2 | C6 Glioma |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
